molecular formula C8H9BN2O2 B1418415 7-Methylimidazo[1,2-a]pyridine-6-boronic acid CAS No. 957062-57-6

7-Methylimidazo[1,2-a]pyridine-6-boronic acid

Cat. No. B1418415
CAS RN: 957062-57-6
M. Wt: 175.98 g/mol
InChI Key: OXZNXDWFAPHHTC-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine-6-boronic acid is a chemical compound with the molecular formula C8H9BN2O2 . It has an average mass of 175.980 Da and a monoisotopic mass of 176.075714 Da .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years due to their wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of 7-Methylimidazo[1,2-a]pyridine-6-boronic acid consists of 8 carbon atoms, 9 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms . The structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . The compound has an ACD/LogP of 1.18 and an ACD/LogD (pH 7.4) of 0.75 . It has a polar surface area of 58 Å2 and a molar volume of 138.5±7.0 cm3 .

Scientific Research Applications

Synthesis Applications

  • Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions : This compound plays a crucial role in the pharmaceutical industry, particularly in API-based synthesis. A study by Sanghavi et al. (2022) highlights its application in palladium-catalyzed Suzuki–Miyaura borylation reactions, which are efficient for preparing various active agents.

Chemical Synthesis and Properties

  • Synthesis of Imidazo[1,2-a]pyridines : Mohan et al. (2013) explored aqueous syntheses of methylimidazo[1,2-a]pyridines, demonstrating the versatility of this compound in chemical synthesis.
  • Novel Heterocyclic Systems : Bakavoli et al. (2001) demonstrated the synthesis of novel heterocyclic systems using this compound, highlighting its potential in creating new chemical structures.

Biological and Medicinal Chemistry

  • Potential in Cancer and Tuberculosis Treatment : The study by Sanghavi et al. (2022) also investigated its application in forming compounds with potential anti-cancer and anti-TB properties.
  • Role in Breast Cancer Chemotherapy : Almeida et al. (2018) discussed selenylated imidazo[1,2-a]pyridines, derived from this compound, for their potential in breast cancer chemotherapy.

Fluorescent Properties for Novel Organic Compounds

  • Development of Fluorescent Organic Compounds : Tomoda et al. (1999) synthesized derivatives of imidazo[1,2-a]pyridine, including 7-methylimidazo[1,2-a]pyridine, to study their fluorescent properties, indicating its role in creating new fluorescent materials.

Safety and Hazards

The compound is classified as a skin sensitizer (Hazard Statement H317) according to Sigma-Aldrich . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-6-4-8-10-2-3-11(8)5-7(6)9(12)13/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZNXDWFAPHHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=CN=C2C=C1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656996
Record name (7-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylimidazo[1,2-a]pyridine-6-boronic acid

CAS RN

957062-57-6
Record name B-(7-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=957062-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methylimidazo[1,2-a]pyridine-6-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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